(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound featuring a thiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[2,1-d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 2-bromo-1-methylnaphthalene under basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group at the desired position. The final step involves the condensation of the nitro-substituted naphtho[2,1-d]thiazole with 5-chloro-2-nitrobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine, which may further react to form various derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro and chloro groups, along with the thiazole ring, may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. This could lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the naphtho[2,1-d]thiazole moiety, which may reduce its biological activity.
Naphtho[2,1-d]thiazole derivatives: These compounds share the core structure but differ in functional groups, affecting their reactivity and biological properties.
Uniqueness
(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the nitro and chloro groups, along with the naphtho[2,1-d]thiazole core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c1-22-16-8-6-11-4-2-3-5-13(11)17(16)27-19(22)21-18(24)14-10-12(20)7-9-15(14)23(25)26/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYWPRCGBATTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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